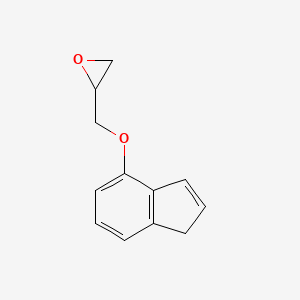

4-(2,3-Epoxypropoxy)indene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-(1H-inden-4-yloxymethyl)oxirane |

InChI |

InChI=1S/C12H12O2/c1-3-9-4-2-6-12(11(9)5-1)14-8-10-7-13-10/h1-2,4-6,10H,3,7-8H2 |

InChI Key |

KESZKNDYDVWXGW-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1C=CC=C2OCC3CO3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,3 Epoxypropoxy Indene

Precursor Synthesis and Core Indene (B144670) Functionalization

The initial and critical phase in the synthesis of 4-(2,3-Epoxypropoxy)indene is the formation and functionalization of the indene core to produce the necessary 4-hydroxyindene intermediate.

Preparation of 4-Hydroxyindene as a Key Intermediate

The direct synthesis of 4-hydroxyindene is not extensively documented, necessitating a strategic approach that often begins with a more saturated precursor, 4-indanol (also known as 4-hydroxyindan). tcichemicals.comchemicalbook.com A plausible and chemically established route to 4-hydroxyindene is the dehydrogenation of 4-indanol. This transformation introduces the double bond in the five-membered ring, converting the indan skeleton to the indene skeleton.

The dehydrogenation of cyclic alcohols is a known chemical process. nih.govtandfonline.comnih.gov For instance, the dehydrogenation of 1-indanol has been studied using oxidoreductases from bovine and rabbit liver, demonstrating the feasibility of this type of conversion. nih.govnih.gov Chemical methods for dehydrogenation can also be employed, typically involving catalysts and elevated temperatures to facilitate the removal of hydrogen and the formation of the aromatic indene ring system.

Strategies for Regioselective Indene Core Functionalization

Achieving regioselective functionalization of the indene core, specifically at the 4-position, is a significant synthetic challenge. The indene system's reactivity is complex, and directing substituents to a specific position on the benzene (B151609) ring requires careful strategic planning. Various methods for the functionalization of indene have been explored, which can be conceptually applied to the synthesis of precursors for 4-hydroxyindene. researchgate.net

Modern synthetic strategies that could achieve such regioselectivity include:

Directed Ortho-Metalation (DoM): If a suitable directing group is placed on the indene core, it can direct lithiation or metalation to the adjacent ortho position (the 4-position in this case), which can then be quenched with an electrophilic oxygen source.

Transition Metal-Catalyzed C-H Functionalization: Advanced catalytic systems can enable the direct activation and functionalization of a specific C-H bond on the aromatic ring, offering a more atom-economical route.

Ring Expansion Reactions: A photoredox-enabled ring expansion has been developed for the insertion of functionalized carbon atoms into indene to create substituted naphthalenes. nih.gov While not a direct route to 4-hydroxyindene, this highlights the advanced methodologies being developed to modify the indene skeleton. nih.gov

Epoxidation Reactions for the Formation of the Epoxypropoxy Moiety

Once 4-hydroxyindene is obtained, the focus shifts to the introduction of the 2,3-epoxypropoxy group. This is typically achieved through a glycidylation reaction.

Glycidylation via Halohydrin Intermediates (e.g., Epichlorohydrin)

The most common method for attaching a glycidyl (B131873) group to a hydroxyl compound is through a reaction with epichlorohydrin (B41342). usda.gov This process, a variant of the Williamson ether synthesis, involves two main steps: the initial coupling of the phenoxide with epichlorohydrin to form a chlorohydrin intermediate, followed by an intramolecular cyclization to form the epoxide ring.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which serves to deprotonate the phenolic hydroxyl group of 4-hydroxyindene, forming a more nucleophilic phenoxide ion. An excess of epichlorohydrin is often used, which can also act as the solvent. rsc.org Phase-transfer catalysts, such as quaternary ammonium salts, can be employed to facilitate the reaction between the aqueous base and the organic substrate, improving yields and reaction rates. google.com

Below is a table summarizing typical conditions for the glycidylation of phenolic compounds.

| Parameter | Condition | Purpose/Comment | Source |

| Glycidylating Agent | Epichlorohydrin | Provides the three-carbon backbone for the epoxypropoxy group. Often used in molar excess. | google.com |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the active phenoxide nucleophile and promotes ring closure. | google.com |

| Catalyst | Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salts) | Facilitates the reaction between phases, enhancing reaction rate and efficiency. | rsc.orggoogle.com |

| Solvent | Excess Epichlorohydrin or an inert solvent (e.g., Toluene) | Dissolves reactants; epichlorohydrin can serve as both reactant and solvent. | rsc.org |

| Temperature | 25-150 °C | The temperature is controlled to manage the exothermic reaction and optimize the rate of both the coupling and ring-closure steps. | google.com |

Mechanistic Investigations of Epoxide Ring Formation on Aromatic and Heterocyclic Systems

The mechanism for the glycidylation of a phenol, such as 4-hydroxyindene, with epichlorohydrin in the presence of a base is a well-understood two-step process. researchgate.net

Nucleophilic Attack (O-Alkylation): The reaction begins with the deprotonation of the phenolic hydroxyl group by a base (e.g., NaOH) to form a highly nucleophilic phenoxide anion. This anion then attacks the terminal carbon of the epichlorohydrin molecule in a classic SN2 reaction. pharmaxchange.info This attack opens the epoxide ring of epichlorohydrin, leading to the formation of a halohydrin intermediate (1-chloro-3-(1H-inden-4-yloxy)propan-2-ol). usda.gov

Intramolecular Cyclization (Epoxide Formation): In the second step, the newly formed alkoxide (from the opened epoxide ring) or the initial base removes the proton from the secondary alcohol of the chlorohydrin intermediate. The resulting alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine atom. This displaces the chloride ion and forms the new three-membered epoxide ring, yielding the final product, this compound. rsc.org

It is important to control reaction conditions to favor this O-alkylation pathway, as competitive C-alkylation at the aromatic ring can sometimes occur, though it is generally less favorable under standard glycidylation conditions. pharmaxchange.infonih.govresearchgate.net

Development of Advanced Synthetic Routes and Methodological Enhancements

While the pathway through 4-indanol dehydrogenation and subsequent glycidylation is a standard approach, research into advanced synthetic methods continues to seek improvements in efficiency, safety, and environmental impact. Methodological enhancements focus on both the synthesis of the 4-hydroxyindene precursor and the epoxidation step.

For the synthesis of the functionalized indene core, the development of novel catalytic systems that allow for direct and regioselective C-H oxidation of the indene aromatic ring would represent a significant advancement, potentially shortening the synthetic sequence by avoiding the need for a dehydrogenation step.

In the glycidylation step, enhancements include the optimization of phase-transfer catalysis to minimize the formation of by-products and allow for milder reaction conditions. google.com The use of greener, bio-based solvents and catalysts is also an area of active research. Furthermore, flow chemistry setups could offer better control over reaction parameters, such as temperature and mixing, leading to higher yields and purity of the final this compound product.

Exploration of Catalytic Systems for Efficient Epoxidation

The epoxidation of an alkene is a fundamental transformation in organic synthesis, and various catalytic systems have been developed to achieve this with high efficiency and selectivity. In the context of synthesizing this compound, a key intermediate would be 4-allyloxyindene. The epoxidation of the terminal double bond of the allyl group would yield the desired product. A variety of catalytic systems employing different oxidants are available for such a transformation.

Hydrogen peroxide (H₂O₂) is an environmentally benign and cost-effective oxidant, and its use in epoxidation reactions is often facilitated by metal catalysts. Manganese, rhenium, and titanium complexes are well-known for their catalytic activity in this regard. For instance, manganese salts, in the presence of a bicarbonate buffer, can catalyze the epoxidation of various alkenes with hydrogen peroxide organic-chemistry.org. Methyltrioxorhenium (MTO) is another highly efficient catalyst for epoxidation with aqueous hydrogen peroxide, often with the addition of a nitrogen-containing ligand like pyridine or pyrazole to enhance its efficacy organic-chemistry.org.

Organocatalysis offers a metal-free alternative for epoxidation. Dioxiranes, generated in situ from ketones and an oxidant like potassium peroxymonosulfate (Oxone), are powerful epoxidizing agents. While this method is effective, the development of catalytic systems using aldehydes and aqueous hydrogen peroxide is an area of ongoing research, aiming for more sustainable protocols nih.gov. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the epoxidation of 4-allyloxyindene.

Below is a table summarizing various catalytic systems that could be adapted for the epoxidation of 4-allyloxyindene.

| Catalyst System | Oxidant | Typical Substrates | Key Features |

| Manganese Salts / Bicarbonate | H₂O₂ | Aryl-substituted, cyclic, and trialkyl-substituted alkenes | Cost-effective and environmentally friendly oxidant. |

| Methyltrioxorhenium (MTO) / N-ligand | H₂O₂ | Wide range of alkenes, including homoallylic alcohols | High catalytic efficiency and yields. |

| Titanium(IV) Isopropoxide / Diethyl Tartrate | tert-Butyl hydroperoxide (TBHP) | Allylic alcohols | Basis of the Sharpless Asymmetric Epoxidation. |

| Ketone / Oxone | Oxone | Various unactivated alkenes | In situ generation of reactive dioxirane. |

| Atropisomeric Aldehyde | H₂O₂ | Unactivated alkenes | Emerging area in organocatalytic epoxidation. |

Enantioselective and Diastereoselective Synthesis Approaches for Chiral Epoxypropoxy Derivatives

The introduction of stereocenters in the 2,3-epoxypropoxy group of this compound can lead to chiral derivatives with potential applications in asymmetric synthesis and pharmaceuticals. Enantioselective and diastereoselective epoxidation methods are crucial for achieving this.

A well-established method for the enantioselective epoxidation of allylic alcohols is the Sharpless Asymmetric Epoxidation. This reaction utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant youtube.com. To apply this method to the synthesis of chiral this compound, a precursor such as (E/Z)-4-(3-hydroxyprop-1-en-1-yloxy)indene would be required. The choice of the (+)- or (-)-DET enantiomer directs the epoxidation to a specific face of the double bond, yielding the corresponding chiral epoxy alcohol with high enantiomeric excess.

For unactivated alkenes like 4-allyloxyindene, other chiral catalytic systems are necessary. Chiral vanadium complexes have been developed for the asymmetric epoxidation of allylic alcohols, offering high enantioselectivity, particularly for Z-olefins organic-chemistry.org. Hafnium(IV)-bishydroxamic acid complexes have also shown promise in the catalytic enantioselective epoxidation of tertiary allylic and homoallylic alcohols, which are often challenging substrates scispace.com.

Diastereoselective synthesis of epoxypropoxy derivatives can be achieved when the starting material already contains a stereocenter. The existing chirality can influence the facial selectivity of the epoxidation of a nearby double bond, leading to the preferential formation of one diastereomer. For instance, the epoxidation of a chiral allylic alcohol can be highly diastereoselective, a principle that can be applied to appropriately substituted indene precursors nih.gov.

The synthesis of specific chiral epoxypropoxy derivatives often requires a multi-step approach, starting from a chiral precursor or employing a chiral catalyst. For example, chiral epichlorohydrin, which is commercially available in both enantiomeric forms, can be used as a starting material to introduce a chiral epoxypropoxy group onto 4-hydroxyindene google.com. The reaction of an enantiomerically pure epichlorohydrin with 4-hydroxyindene under basic conditions would yield the corresponding chiral this compound.

Reactivity and Mechanistic Transformations of 4 2,3 Epoxypropoxy Indene

Epoxide Ring-Opening Reactions

The significant ring strain in the epoxide moiety of 4-(2,3-Epoxypropoxy)indene makes it susceptible to nucleophilic attack, leading to ring-opening reactions. libretexts.orglibretexts.org These reactions are fundamental to the synthetic utility of epoxides, as they generate 1,2-difunctionalized products. The reaction pathways are generally categorized as either acid-catalyzed or base-catalyzed.

Nucleophilic Ring-Opening Pathways

The mechanism of nucleophilic ring-opening is highly dependent on the pH of the reaction medium.

In the presence of an acid, the epoxide oxygen of this compound is protonated, which enhances the electrophilicity of the ring carbons and forms a better leaving group. masterorganicchemistry.com This activation facilitates the attack by weak nucleophiles. The reaction proceeds through a mechanism that has both SN1 and SN2 characteristics. openstax.orglibretexts.org For an unsymmetrical epoxide such as this, the nucleophile preferentially attacks the more substituted carbon atom (C-2 of the epoxypropoxy group), as any developing positive charge in the transition state is better stabilized at this position. masterorganicchemistry.comlibretexts.org This leads to the formation of a trans-1,2-disubstituted product. openstax.org

Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of this compound (Illustrative examples based on general epoxide reactivity)

| Nucleophile (Reagent) | Predicted Major Product |

|---|---|

| H₂O (in the presence of H₂SO₄) | 4-(2,3-dihydroxypropoxy)indene |

| CH₃OH (in the presence of H₂SO₄) | 4-(3-hydroxy-2-methoxypropoxy)indene |

| HCl | 4-(3-chloro-2-hydroxypropoxy)indene |

Under basic or neutral conditions, strong anionic nucleophiles can directly open the epoxide ring without prior activation by an acid. masterorganicchemistry.comyoutube.com This reaction follows a classic SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, causing the carbon-oxygen bond to break. libretexts.orglibretexts.org The relief of ring strain is a significant driving force for this transformation. libretexts.org

Table 2: Predicted Products of Base-Catalyzed Ring-Opening of this compound (Illustrative examples based on general epoxide reactivity)

| Nucleophile (Reagent) | Predicted Major Product |

|---|---|

| OH⁻ (from NaOH) | 4-(2,3-dihydroxypropoxy)indene |

| CH₃O⁻ (from NaOCH₃) | 4-(2-hydroxy-3-methoxypropoxy)indene |

| RNH₂ (Amine) | 4-(3-(alkylamino)-2-hydroxypropoxy)indene |

The regiochemical outcome of the ring-opening of the unsymmetrical epoxide in this compound is a critical aspect of its reactivity and is dictated by the reaction conditions.

Acidic Conditions: Nucleophilic attack is predicted to occur at the more substituted carbon (C-2). The transition state has partial carbocation character, which is more stable at the more substituted position. byjus.comyoutube.com

Basic Conditions: The reaction proceeds via an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon (C-3). openstax.orgyoutube.com

Stereochemically, both acid- and base-catalyzed ring-opening reactions are stereospecific and proceed with an inversion of configuration at the carbon atom that undergoes nucleophilic attack. This results in the anti-stereochemistry of the two groups added to the epoxide.

The choice of solvent can significantly influence the rate and outcome of epoxide ring-opening reactions, although specific data for this compound is not available.

Protic solvents (e.g., water, alcohols) can participate in the reaction by solvating the species and, in some cases, acting as the nucleophile. They are particularly effective in stabilizing the transition states in acid-catalyzed reactions.

Aprotic polar solvents (e.g., DMSO, acetone) can accelerate SN2 reactions with anionic nucleophiles by solvating the counter-ion of the nucleophile, thereby increasing its effective nucleophilicity.

Lewis Acid-Initiated Transformations

Lewis acids can function as catalysts for epoxide ring-opening by coordinating to the epoxide oxygen atom. nih.govresearchgate.net This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles, similar to the effect of Brønsted acids. The regioselectivity in Lewis acid-mediated reactions can be complex and may be influenced by the specific Lewis acid and reaction conditions employed.

Photoinduced and Redox-Catalyzed Ring-Opening Processes

The epoxide ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions under various conditions. wikipedia.org While thermal and conventional acid- or base-catalyzed openings are common, photoinduced and redox-catalyzed processes offer alternative pathways with distinct mechanistic features. The reactivity of the epoxide in this compound is influenced by the presence of the indene (B144670) aromatic system.

Photoinduced Ring-Opening: Photoinduced reactions can proceed through several mechanisms. Direct photolysis of epoxides typically requires high-energy UV light and can lead to a complex mixture of products. A more controlled approach involves photosensitization, where a separate molecule absorbs light and transfers the energy to the epoxide. In the case of this compound, the indene moiety itself could potentially act as an intramolecular photosensitizer, absorbing light and promoting the epoxide to an excited state, thereby facilitating ring cleavage.

Redox-Catalyzed Ring-Opening: Redox catalysis involves single-electron transfer (SET) to or from the epoxide, generating a radical ion intermediate that is highly prone to ring-opening.

Reductive Opening: Electron transfer from a reducing agent (e.g., a low-valent metal complex or a photoredox catalyst in its excited state) to the epoxide's σ* anti-bonding orbital can lead to the formation of a radical anion. This intermediate rapidly undergoes C-O bond cleavage to yield a distonic radical anion.

Oxidative Opening: Conversely, single-electron oxidation can generate a radical cation, which is also unstable and undergoes ring-opening.

A notable example of a catalyzed ring-opening process involves the use of Lewis acids in conjunction with a nucleophile. For instance, silicon tetrachloride (SiCl₄) can act as a catalyst to activate the epoxide. This process involves the generation of a highly Lewis acidic cationic (phosphine oxide)SiCl₃ complex that coordinates to the epoxide oxygen, facilitating nucleophilic attack and ring-opening. nih.gov While specific studies on this compound are not prevalent, these general principles govern its expected reactivity in photoinduced and redox-catalyzed environments.

| Process Type | Catalyst/Initiator | Intermediate | General Outcome |

| Photoinduced | UV light / Photosensitizer | Excited-state epoxide | C-O bond cleavage, rearrangement |

| Reductive Catalysis | Photoredox catalyst / Reducing agent | Radical anion | Ring-opening to form an alkoxy radical |

| Oxidative Catalysis | Oxidizing agent | Radical cation | Ring-opening to form a carbocationic radical |

| Lewis Acid Catalysis | SiCl₄ / Chiral Phosphine Oxides | Activated Epoxide-Lewis Acid Complex | Stereoselective addition of nucleophile |

Reactivity Profiles of the Indene Moiety

Electrophilic and Nucleophilic Aromatic Substitution on the Indene Core

The indene core of this compound consists of a benzene (B151609) ring fused to a cyclopentadiene ring. The aromatic benzene portion is the primary site for substitution reactions.

Electrophilic Aromatic Substitution (EAS): The 4-position of the indene is substituted with an epoxypropoxy group, which functions as an alkoxy ether. Ether groups are activating and ortho-, para-directing for electrophilic aromatic substitution. Therefore, electrophilic attack is directed to the positions ortho and para to the C4 substituent. In this case, the available positions are C5 (ortho), C7 (ortho), and C6 (meta). The directing effect of the alkoxy group strongly favors substitution at the C5 and C7 positions. The fused five-membered ring also influences the regioselectivity, but the primary directing group is the powerful alkoxy substituent.

The mechanism proceeds via the classical pathway involving the formation of a resonance-stabilized carbocation intermediate (σ-complex), followed by deprotonation to restore aromaticity. nih.gov

Table 3.2.1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-(2,3-epoxypropoxy)indene and 7-Nitro-4-(2,3-epoxypropoxy)indene |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-(2,3-epoxypropoxy)indene and 7-Bromo-4-(2,3-epoxypropoxy)indene |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires two key features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. nih.gov The indene core of this compound is electron-rich due to the alkoxy substituent and lacks a suitable leaving group. Therefore, it is not expected to undergo SNAr reactions under standard conditions. For SNAr to occur, the ring would first need to be functionalized, for example, by introducing a halogen at the C5 position and a nitro group at the C7 position, to sufficiently activate the substrate for nucleophilic attack.

Cycloaddition Reactions Involving the Indene Diene or Dienophile System

The double bond within the five-membered ring of the indene moiety allows it to participate in cycloaddition reactions, most notably as the 2π-electron component (dienophile) in [4+2] cycloadditions, such as the Diels-Alder reaction. libretexts.org

Indene as a Dienophile: In a typical Diels-Alder reaction, the electron-rich diene reacts with an electron-poor dienophile. libretexts.org The double bond of the indene core can react with various dienes (e.g., cyclopentadiene, furan) to form polycyclic adducts. The reaction proceeds via a concerted mechanism, allowing for a high degree of stereocontrol.

Indene as a Diene: While less common, the indene system can formally act as a 4π-electron diene. This reactivity generally involves the isoindene tautomer, which is less stable but can be trapped in cycloaddition reactions. The system involving C3a, C4, C5, and C6 can also exhibit diene-like character in certain transition metal-catalyzed processes.

1,3-Dipolar Cycloadditions: The C2-C3 double bond of the indene can also react with 1,3-dipoles (e.g., azides, nitrones, nitrile oxides) in a [3+2] cycloaddition to form five-membered heterocyclic rings fused to the indene framework. This reaction is a powerful tool for constructing complex heterocyclic systems.

Table 3.2.2: Representative Cycloaddition Reactions with the Indene System

| Reaction Type | Reactant 1 (Indene Moiety) | Reactant 2 | Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | Dienophile (C2=C3 bond) | 1,3-Butadiene | Fused tricyclic system |

| [4+2] Diels-Alder | Dienophile (C2=C3 bond) | Cyclopentadiene | Fused polycyclic adduct |

| [3+2] Dipolar Cycloaddition | Dipolarophile (C2=C3 bond) | Phenyl Azide | Fused triazoline ring |

Ring Expansion Reactions and Skeletal Rearrangements of Indene Derivatives

The strained five-membered ring of the indene skeleton makes it a candidate for ring expansion reactions, which can be used to synthesize larger aromatic systems like naphthalenes. A significant advancement in this area is the use of photoredox catalysis to achieve a formal carbon-atom insertion into the indene C-C bond. researchgate.net

A recently developed method describes the ring expansion of indenes to 2-functionalized naphthalenes. researchgate.netnih.gov This transformation is enabled by photoredox catalysis and utilizes α-iodonium diazo compounds as radical carbyne precursors.

The proposed mechanism involves a radical chain process:

Initiation: The photocatalyst, upon irradiation with light (e.g., blue LEDs), becomes highly reducing in its excited state. It then reduces the α-iodonium diazo compound via single-electron transfer.

Propagation: This reduction generates a diazomethyl radical, which adds to the double bond of the indene.

Rearrangement: The resulting adduct undergoes a radical-mediated ring expansion, extruding dinitrogen and forming a six-membered ring, thus expanding the indene skeleton to a naphthalene core.

Termination: Standard radical termination steps conclude the chain process.

This method is notable for its mild conditions and tolerance of a wide variety of functional groups on both the indene substrate and the diazo reagent, allowing for the synthesis of a diverse library of substituted naphthalenes. nih.gov

Table 3.2.3: Examples of Photoredox-Catalyzed Ring Expansion of Indene Derivatives Reaction Conditions: Indene derivative (0.2 mmol), α-iodonium diazo reagent (0.24 mmol), Ru(dtbbpy)₃(PF₆)₂ (1 mol%), Na₂CO₃ (0.4 mmol) in CH₃CN, irradiated with a 30 W blue LED at room temperature for 12 h. researchgate.net

| Indene Substituent | Functional Group Inserted (from Diazo Reagent) | Product (2-Substituted Naphthalene) | Isolated Yield (%) |

| H | -COOEt | 2-Naphthyl ethyl ester | 85 |

| 6-F | -COOEt | 6-Fluoro-2-naphthyl ethyl ester | 82 |

| 5-Cl | -COOEt | 5-Chloro-2-naphthyl ethyl ester | 75 |

| 5-CF₃ | -COOEt | 5-(Trifluoromethyl)-2-naphthyl ethyl ester | 65 |

| H | -P(O)(OEt)₂ | Diethyl (naphthalen-2-yl)phosphonate | 71 |

| H | -SO₂Ph | 2-(Phenylsulfonyl)naphthalene | 68 |

| H | -CN | 2-Naphthonitrile | 55 |

Derivatization and Advanced Chemical Modifications

Synthesis of Complex Organic Intermediates

The strategic functionalization of 4-(2,3-Epoxypropoxy)indene allows for the generation of a diverse array of complex organic intermediates, which are valuable precursors in various synthetic pathways. researchgate.netnih.gov

The three-membered epoxide ring in this compound is characterized by significant ring strain, making it highly susceptible to nucleophilic attack. chemistrysteps.com This inherent reactivity allows the epoxide to serve as an electrophilic handle for the introduction of a wide range of functional groups through ring-opening reactions. jsynthchem.com These reactions can proceed via SN2 or SN1-like mechanisms, depending on the reaction conditions (acidic or basic/neutral) and the structure of the epoxide. libretexts.orgopenstax.org

Under basic or neutral conditions, the ring-opening follows a typical SN2 pathway, where the nucleophile attacks the less sterically hindered carbon of the epoxide. openstax.org This regioselectivity is a key feature in designing specific molecular architectures. A variety of nucleophiles can be employed for this purpose, each installing a different functionality onto the indene (B144670) scaffold. For instance, reaction with amines or azides introduces nitrogen-containing groups, while thiols can be used to incorporate sulfur moieties. The use of organometallic reagents like Grignard reagents facilitates the formation of new carbon-carbon bonds. chemistrysteps.comlibretexts.org

Acid-catalyzed ring-opening proceeds via a protonated epoxide intermediate. openstax.org The nucleophilic attack then occurs, often with a preference for the more substituted carbon atom if it can stabilize a partial positive charge. jsynthchem.com This method is effective for weak nucleophiles such as water or alcohols, leading to the formation of diols and ether alcohols, respectively. libretexts.org The stereochemistry of the reaction is typically anti-addition, resulting in trans-configured products. openstax.org

| Nucleophile | Reaction Condition | Functional Group Introduced | Resulting Product Class |

|---|---|---|---|

| Hydroxide (OH⁻) | Basic | Diol (-OH, -OH) | 1,2-Diol |

| Alkoxide (RO⁻) | Basic | Hydroxy Ether (-OH, -OR) | β-Hydroxy Ether |

| Amine (RNH₂) | Neutral/Basic | Amino Alcohol (-OH, -NHR) | β-Amino Alcohol |

| Thiolate (RS⁻) | Basic | Hydroxy Thioether (-OH, -SR) | β-Hydroxy Thioether |

| Azide (N₃⁻) | Neutral/Basic | Azido Alcohol (-OH, -N₃) | β-Azido Alcohol |

| Water (H₂O) | Acidic | Diol (-OH, -OH) | trans-1,2-Diol |

| Alcohol (ROH) | Acidic | Hydroxy Ether (-OH, -OR) | β-Hydroxy Ether |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient strategy for building molecular diversity. nih.govencyclopedia.pub The derivatives of this compound, particularly those generated from epoxide ring-opening, can serve as key building blocks in MCRs.

For example, the β-amino alcohols synthesized via aminolysis of the epoxide can participate in classic MCRs like the Ugi or Passerini reactions after further modification. nih.gov Similarly, β-azido alcohols can be reduced to the corresponding amines, providing another entry point into MCR chemistry. The indene ring itself, or derivatives thereof, can be incorporated into MCRs that build complex heterocyclic systems fused to the indene core. The development of photoredox-catalyzed four-component reactions has further expanded the toolkit for creating complex molecules from relatively simple precursors. chemrxiv.org These strategies are valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds from a common indene-based starting material. researchgate.net

Directed Chemical Modifications of the Epoxypropoxy Side Chain

The epoxypropoxy side chain offers multiple sites for directed chemical modifications, allowing for selective transformations at either the epoxide ring or the propoxy ether linkage.

The significant difference in chemical reactivity between the epoxide ring and the ether linkage enables selective transformations. The epoxide is highly reactive due to its ring strain and readily undergoes cleavage under mild acidic, basic, or neutral conditions with a variety of nucleophiles. openstax.orgmdpi.com In contrast, the propoxy ether linkage is chemically robust and generally requires harsh conditions, such as strong protic acids (e.g., HBr, HI), for cleavage. nih.gov

This reactivity differential allows for the functionalization of the epoxide without disturbing the ether bond. For example, the epoxide can be converted to a diol, an amino alcohol, or other derivatives while the ether connection to the indene ring remains intact. Conversely, if a reaction requires protection of the epoxide, it can be temporarily converted to a diol and later re-formed, although selective modification of the ether without affecting the epoxide is more synthetically straightforward.

The initial modification of the epoxide ring is a gateway to polyfunctionalized derivatives. By choosing a bifunctional nucleophile for the ring-opening reaction, multiple new reactive sites can be installed in a single step. For instance, reaction with an amino acid would introduce both a secondary amine and a carboxylic acid group. Similarly, using a di-amine like ethylenediamine would result in a derivative bearing two amine functionalities.

These newly introduced functional groups can then be used for subsequent modifications, allowing for the stepwise construction of highly complex molecules. This approach provides a pathway to derivatives with multiple reactive sites, which can be valuable as cross-linking agents, building blocks for polymers, or scaffolds for combinatorial chemistry. nih.gov

Development of Hybrid Molecules Incorporating the Indene-Epoxypropoxy Motif

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores or structural motifs to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a modified biological activity profile. mdpi.com The indene scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.netnih.gov

The this compound framework is an attractive starting point for creating such hybrid molecules. The functional groups introduced through the derivatization of the epoxypropoxy side chain provide convenient handles for conjugation with other molecular scaffolds. For example, a derivative containing a primary amine or a carboxylic acid can be coupled with other bioactive molecules (e.g., quinolones, benzofurans, or indazoles) using standard amide bond-forming reactions. nih.govnih.gov This approach allows for the systematic exploration of new chemical space and the development of novel compounds that combine the structural features of the indene core with those of other important chemical classes. researchgate.net

Polymer Chemistry and Advanced Materials Science Applications

Monomer Utility in Polymer Synthesis

The dual functionality of 4-(2,3-epoxypropoxy)indene, comprising a polymerizable epoxy group and an indene (B144670) ring system, enables its participation in various polymerization reactions. This allows for the synthesis of a wide range of polymeric structures, from simple homopolymers to complex copolymers with precisely controlled architectures.

The primary route for the homopolymerization of this compound involves the ring-opening polymerization of its epoxide group. This process can be initiated through either cationic or anionic mechanisms, leading to the formation of polyether chains with pendant indene groups.

Anionic Ring-Opening Polymerization: In this mechanism, a nucleophile, such as an alkoxide or hydroxide, attacks one of the carbon atoms of the epoxy ring, leading to its opening and the formation of an alkoxide anion. This anion then acts as the new nucleophile, attacking another monomer molecule and propagating the polymer chain. The polymerization continues until it is terminated by a quenching agent.

The general polymerization reaction can be visualized as follows:

| Polymerization Type | Initiator Example | Propagation Step |

| Cationic | BF₃·OEt₂ | Attack of a monomer's epoxy oxygen on the carbocationic chain end. |

| Anionic | RONa | Attack of the alkoxide chain end on a monomer's epoxy carbon. |

The presence of both an epoxy group and a potentially reactive double bond in the five-membered ring of the indene moiety allows for versatile copolymerization strategies. This enables the synthesis of copolymers with a wide range of properties by incorporating different monomers.

Copolymerization via the Epoxy Group: this compound can be copolymerized with other cyclic ethers, such as propylene oxide or other functional epoxides, through ring-opening polymerization. This approach allows for the incorporation of the indene group into polyether backbones, modifying properties like thermal stability and refractive index.

Copolymerization involving the Indene Moiety: While the double bond in the indene ring is less reactive than that of typical vinyl monomers, it can participate in certain copolymerization reactions, particularly with electron-deficient comonomers under specific conditions. This can lead to the formation of copolymers with the indene unit directly in the polymer backbone. Coumarone-indene resins, for example, are produced through the polymerization of indene and related monomers found in coal tar. lp.edu.uataylorfrancis.com

These copolymerization strategies allow for the creation of tailored polymer architectures, such as block copolymers, graft copolymers, and random copolymers, each with unique properties and potential applications.

Integration into Epoxy Resin Formulations

This compound can be a valuable component in epoxy resin formulations, acting as a reactive monomer or a modifier to enhance the properties of the final cured product. systemthree.comnih.govnih.gov Its unique structure can significantly influence the curing process and the architecture of the resulting crosslinked network.

The epoxy group of this compound can undergo curing reactions with a variety of hardeners, such as amines, anhydrides, and phenols, to form a three-dimensional crosslinked network. threebond.co.jpyoutube.com The choice of curing agent and curing conditions plays a crucial role in determining the final properties of the thermoset material.

Amine Curing: Primary and secondary amines are common curing agents for epoxy resins. threebond.co.jp The active hydrogen atoms on the amine nitrogen atom react with the epoxy ring in a nucleophilic addition reaction, leading to the formation of hydroxyl groups and a crosslinked network.

Anhydride Curing: Acid anhydrides can also be used as curing agents, typically at elevated temperatures. youtube.com The curing mechanism is more complex and often requires a catalyst. The resulting polyester and polyether linkages contribute to the high thermal stability of the cured resin.

The curing process transforms the low-molecular-weight liquid resin into a rigid, insoluble, and infusible thermoset material with excellent mechanical and thermal properties.

The presence of the bulky and rigid indene group in the this compound structure has a significant impact on the formation and properties of the polymer network.

Increased Rigidity and Thermal Stability: The aromatic and fused-ring structure of the indene moiety introduces significant rigidity into the polymer backbone. This can lead to a higher glass transition temperature (Tg) and improved thermal stability of the cured epoxy resin compared to formulations based on more flexible aliphatic epoxides.

Steric Hindrance: The bulkiness of the indene group can create steric hindrance during the curing process, potentially affecting the reaction kinetics and the final crosslink density of the network. This can influence the mechanical properties of the cured material, such as its toughness and brittleness.

The following table summarizes the expected influence of the indene-epoxypropoxy structure on the properties of the cured epoxy network:

| Property | Influence of Indene-Epoxypropoxy Structure | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid indene group restricts segmental motion of the polymer chains. |

| Thermal Stability | Increase | The aromatic structure of indene is inherently more thermally stable than aliphatic structures. |

| Mechanical Strength | Increase | The rigid structure contributes to a higher modulus and strength. |

| Flexibility | Decrease | The bulky and rigid indene group reduces the flexibility of the polymer network. |

| Crosslink Density | Potentially altered | Steric hindrance from the indene group may affect the accessibility of reactive sites. |

Development of Functional Materials and Coatings

The unique combination of properties imparted by the this compound monomer makes it a promising candidate for the development of high-performance functional materials and coatings. researchgate.net

Polymers and epoxy resins incorporating this monomer are expected to exhibit:

High Thermal Resistance: The inherent thermal stability of the indene group makes these materials suitable for applications requiring performance at elevated temperatures, such as in aerospace components and electronic encapsulants.

Good Mechanical Properties: The rigidity and strength endowed by the indene structure can lead to materials with high modulus and hardness, making them suitable for structural adhesives and composites.

Chemical Resistance: The crosslinked nature of the cured epoxy resins generally provides good resistance to a wide range of chemicals and solvents.

Potential for High Refractive Index Materials: The presence of the aromatic indene ring can contribute to a higher refractive index in the resulting polymers, which is a desirable property for optical applications such as lenses and coatings.

These properties open up possibilities for the use of this compound in a variety of advanced applications, including:

High-performance adhesives and composites: For industries such as automotive and aerospace where high strength and temperature resistance are critical.

Protective coatings: Offering excellent hardness, chemical resistance, and thermal stability for demanding environments.

Electronic materials: As encapsulants and dielectrics for microelectronic components, leveraging their thermal and insulating properties.

Optical materials: In the formulation of coatings and lenses where a high refractive index is required.

Further research into the synthesis and characterization of polymers derived from this compound will continue to unveil its full potential in the creation of novel and advanced materials.

Application in Radiation-Curable Compounds and Protective Coatings

The epoxy group in this compound is the key to its application in radiation-curable systems. This process, often referred to as UV curing or photopolymerization, utilizes high-intensity ultraviolet (UV) light or electron beams to initiate rapid polymerization, transforming a liquid resin into a solid, crosslinked polymer network almost instantaneously. specialchem.comamazonaws.com This technology is considered environmentally friendly as it often replaces solvent-based systems, thereby reducing the emission of volatile organic compounds (VOCs). radtech.org

In these formulations, this compound can act as a reactive monomer. The curing process is typically initiated by a photoinitiator, which upon exposure to radiation, generates a strong acid (a Brønsted or Lewis acid). eu-japan.euarkema.com This acid catalyzes the ring-opening polymerization of the epoxy groups. arkema.commdpi.com The reaction proceeds via a cationic mechanism, where the initiator protonates the oxygen atom of the epoxy ring, creating a highly reactive carbocation. This cation then attacks another epoxy group, propagating a chain reaction that forms a durable polyether network. arkema.commdpi.com

One of the significant advantages of cationic UV curing of epoxides is the "dark cure" or post-polymerization phenomenon. amazonaws.comarkema.com Unlike free-radical polymerization, the acid catalyst remains active even after the radiation source is removed, allowing the curing process to continue until a high degree of conversion is achieved. amazonaws.commdpi.com This ensures a complete cure, even in thicker or pigmented coatings where light penetration may be limited. eu-japan.euturkchem.net

The incorporation of the indene moiety from this compound into the polymer backbone contributes to the final properties of the protective coating. The rigid, aromatic structure of indene enhances the thermal stability and mechanical strength of the resulting film. This makes such coatings suitable for applications requiring high durability, chemical resistance, and protection against environmental factors.

Table 1: Key Features of Cationic UV Curing for Epoxy-Based Coatings

| Feature | Description | Advantage |

|---|---|---|

| Curing Mechanism | Photoinitiated cationic ring-opening polymerization of epoxy groups. arkema.commdpi.com | Rapid, energy-efficient curing process. eu-japan.eu |

| Oxygen Inhibition | The process is not inhibited by atmospheric oxygen. amazonaws.com | No need for an inert atmosphere, simplifying the application process. |

| Dark Cure | Polymerization continues after the UV light source is removed. amazonaws.comarkema.com | Ensures complete curing in thick or opaque films, leading to enhanced material properties. |

| Shrinkage | Exhibits low volume shrinkage during polymerization compared to radical systems. amazonaws.com | Improves adhesion to substrates and reduces internal stress in the coating. |

| Final Properties | Produces highly crosslinked networks with excellent adhesion and chemical resistance. amazonaws.com | Ideal for durable and protective coating applications. |

Formulation of Advanced Polymer Resins with Enhanced Mechanical Properties

The chemical structure of this compound makes it a valuable modifier for advanced polymer resins, particularly for enhancing their mechanical performance. Epoxy resins are widely used as matrices for composites, adhesives, and structural components due to their excellent adhesion and thermal properties. However, unmodified epoxy networks are often brittle, with poor resistance to crack initiation and propagation. tandfonline.com

Incorporating monomers like this compound into an epoxy formulation can significantly alter the properties of the cured material. The rigid indene group acts as a reinforcing component within the polymer matrix. When copolymerized with other epoxy monomers, it increases the crosslink density and introduces aromatic structures into the polymer backbone. This typically leads to:

Increased Glass Transition Temperature (Tg): The rigid structure restricts the mobility of polymer chains, requiring more thermal energy for the material to transition from a glassy to a rubbery state.

The process of enhancing epoxy resins involves blending the base resin with modifiers or toughening agents before curing. mdpi.com Research on various epoxy blends demonstrates that the addition of different polymers or fillers can be tailored to achieve a desired balance of properties. For instance, the addition of rigid particles has been shown to improve toughness without negatively impacting the glass transition temperature. core.ac.uk

Table 2: Representative Data on Mechanical Properties of Modified Epoxy Resins

| Modification | Tensile Strength (MPa) | Tensile Modulus (GPa) | Impact Strength Improvement (%) | Key Finding |

|---|---|---|---|---|

| Neat Epoxy | 52 - 53 MPa mdpi.com | 2.83 GPa researchgate.net | Baseline | Exhibits characteristic brittle behavior. tandfonline.com |

| Epoxy + 5 wt% Pistachio Shell Particles (d<63 µm) | ~81 MPa (56% increase) researchgate.net | - | ~75% increase researchgate.net | Natural rigid fillers can significantly improve strength and impact resistance. researchgate.net |

| Epoxy + 20 wt% Bio-Phenolic Polymer | 66 MPa (27% increase) mdpi.com | 3.5 GPa | - | Blending with other rigid polymers enhances network structure and mechanical strength. mdpi.com |

| Epoxy + Soft Block Copolymers | Reduced by 15% mdpi.com | - | 16-fold increase in Fracture Energy (GIc) mdpi.com | Soft modifiers can dramatically increase toughness via mechanisms like cavitation and shear yielding, though sometimes at the cost of tensile strength. mdpi.comvt.edu |

Note: This table presents illustrative data from studies on various modified epoxy systems to demonstrate the principles of mechanical property enhancement. Specific values for resins containing this compound would depend on the complete formulation.

Exploration in Electron-Transporting Materials (e.g., as part of Indene-Fullerene Adducts)

Beyond structural applications, the indene component of this compound is of significant interest in the field of organic electronics, particularly for creating electron-transporting materials (ETMs). nih.gov Fullerenes, such as C60, and their derivatives are widely used as ETMs in organic and perovskite solar cells due to their ability to accept and transport electrons efficiently. nih.govresearchgate.net

The indene molecule can react with C60 via a Diels-Alder [4+2] cycloaddition to form what are known as indene-C60 adducts. nih.gov These adducts, such as indene-C60 monoadduct (ICMA) and indene-C60 bisadduct (ICBA), have emerged as promising alternatives to the commonly used Phenyl-C61-butyric acid methyl ester (PCBM). nih.govresearchgate.net

For example, polymer solar cells based on the donor polymer P3HT with ICBA as the acceptor showed a higher Voc (0.84 V) and PCE (5.44%) compared to devices using PCBM, which had a Voc of 0.58 V and a PCE of 3.88% under identical conditions. researchgate.net Similarly, new indene-fullerene derivatives have been synthesized and successfully used as ETMs in flexible perovskite solar cells, achieving PCEs as high as 13.61%. nih.govacs.org

While the synthesis of these adducts typically starts with indene itself, a functionalized molecule like this compound offers a route for creating more complex, tailored ETMs. nih.gov The epoxy group could be used for post-functionalization to improve solubility, morphology, or interfacial properties within the solar cell device, providing a pathway for further optimization of electronic materials.

Table 3: Properties of Indene-Fullerene Adducts as Electron-Transporting Materials

| Compound | LUMO Energy Level (eV) | Application Context | Resulting Device Performance |

|---|---|---|---|

| PCBM | -3.90 eV to -3.99 eV researchgate.net | Standard ETM in polymer solar cells | Voc: 0.58 V; PCE: 3.88% (with P3HT donor) researchgate.net |

| Indene-C60 Bisadduct (ICBA) | -3.73 eV (0.17 eV higher than PCBM) researchgate.net | ETM in polymer solar cells | Voc: 0.84 V; PCE: 5.44% (with P3HT donor) researchgate.net |

| NHAc-ICMA (an Indene-C60 Monoadduct) | Not specified | ETM in flexible perovskite solar cells | PCE: 13.61% nih.govacs.org |

| C60/C70 Monoadducts | -3.09 eV / -3.13 eV researchgate.net | ETMs in inverted perovskite solar cells | PCE: 8.5% (C60); 14.0% (C70) researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide a definitive map of the atomic connectivity within 4-(2,3-Epoxypropoxy)indene.

High-Resolution ¹H NMR and ¹³C NMR Analyses

In ¹H NMR analysis, the protons of the indene (B144670) ring system would exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-7.5 ppm) and the five-membered ring (δ 3.0-3.5 ppm and δ 6.5-7.0 ppm). The protons of the epoxypropoxy side chain would appear in the aliphatic region. Specifically, the methylene protons of the propoxy linker adjacent to the ether oxygen would be expected around δ 4.0-4.5 ppm, while the protons of the oxirane (epoxy) ring would produce a distinct set of signals, typically between δ 2.5 and δ 3.5 ppm. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (spin-spin splitting) would reveal adjacent proton relationships.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the indene moiety would resonate in the δ 110-150 ppm range. The aliphatic carbons of the five-membered ring and the epoxypropoxy side chain would appear upfield, with the carbons of the oxirane ring typically found in the δ 45-55 ppm range and the methylene carbon of the propoxy group appearing around δ 70 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are generalized, predicted values based on the structure. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (Indene) | 7.0 - 7.5 | 110 - 130 |

| Aromatic C (quaternary, Indene) | - | 140 - 150 |

| Olefinic CH (Indene) | 6.5 - 7.0 | 130 - 145 |

| Aliphatic CH₂ (Indene) | 3.0 - 3.5 | ~35 |

| -O-CH₂- (Propoxy) | 4.0 - 4.5 | ~70 |

| -CH- (Oxirane) | 3.0 - 3.5 | ~50 |

| -CH₂- (Oxirane) | 2.5 - 3.0 | ~45 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the precise assignments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, definitively linking adjacent protons within the indene ring and the epoxypropoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two to three bonds. This is crucial for connecting the epoxypropoxy side chain to the correct position (C-4) on the indene ring, by observing a correlation from the -O-CH₂- protons to the C-4 carbon of the indene.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching from the aromatic ring (~3050 cm⁻¹), C=C stretching from the aromatic and olefinic parts of the indene core (1600-1450 cm⁻¹), and strong C-O-C stretching vibrations from the ether linkage (~1250 cm⁻¹ and ~1050 cm⁻¹). Critically, the presence of the epoxy group would be confirmed by the characteristic asymmetric ring stretching ("epoxy C-O stretch") near 915-810 cm⁻¹ mdpi.com.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula (C₁₂H₁₂O₂). The electron ionization (EI-MS) spectrum would likely show a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the epoxypropoxy side chain, such as the loss of the epoxy group or the entire side chain, providing further confirmation of the structure.

X-ray Diffraction Studies for Crystalline Solid-State Structures and Conformations

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details of the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. To date, no public reports of a single-crystal X-ray structure for this compound are available.

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

The epoxy group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. If the enantiomers of this compound were separated, their CD spectra would be mirror images. Theoretical calculations of the CD spectrum for a specific enantiomer could be compared to the experimental spectrum to make an absolute stereochemical assignment. Without experimental separation and analysis of the enantiomers, such a study remains hypothetical.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and other related characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govacs.orgresearchgate.net For 4-(2,3-Epoxypropoxy)indene, DFT is instrumental in predicting its most stable three-dimensional shape (geometry optimization), understanding its chemical reactivity through electronic properties, and predicting its spectroscopic signatures.

Geometry Optimization: DFT calculations can determine the equilibrium geometry of the molecule by finding the arrangement of atoms that corresponds to the lowest energy state. nih.govuci.edu This process yields precise predictions of bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, a theoretical optimized structure can be computed. The table below presents representative geometric parameters for the core indene (B144670) and epoxypropoxy moieties, derived from DFT studies on analogous structures. researchgate.netresearchgate.net

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| Bond Length | C-C (Epoxide) | ~1.47 Å |

| Bond Length | C-O (Epoxide) | ~1.44 Å |

| Bond Length | C-O (Ether) | ~1.37 Å |

| Bond Angle | C-C-C (Aromatic) | ~120° |

| Bond Angle | C-O-C (Epoxide) | ~60° |

| Bond Angle | C-O-C (Ether) | ~118° |

Electronic Structure: DFT is used to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semnan.ac.ir A smaller gap suggests the molecule is more polarizable and reactive. For epoxy-containing aromatic compounds, this gap is a key determinant of their susceptibility to nucleophilic attack at the epoxide ring. DFT calculations also yield molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Spectroscopic Properties: DFT calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data. By computing vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Furthermore, nuclear magnetic shielding tensors can be calculated to predict NMR (¹H and ¹³C) chemical shifts, which are invaluable for structural confirmation. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate results than DFT for certain properties, albeit at a significantly greater computational expense. nih.gov

These high-accuracy methods are particularly valuable for:

Energetics: Calculating precise thermodynamic properties such as heats of formation and reaction energies. For instance, ab initio methods could be used to compute the precise energy difference between different conformational isomers of the epoxypropoxy side chain.

Spectroscopy: Predicting spectroscopic constants with high fidelity, which is crucial for complex spectra or for molecules in environments like the interstellar medium, where experimental data is scarce. researchgate.net For this compound, these methods could refine the vibrational frequencies or electronic transition energies predicted by DFT.

Due to their computational cost, ab initio methods are often used to benchmark results from more efficient methods like DFT for a class of molecules before applying the less expensive method to a wider range of systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. chemrxiv.orgnih.gov MD simulations model a system of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular behavior. For this compound, MD simulations are particularly useful for understanding the flexibility of the epoxypropoxy side chain and its interactions with its environment. mdpi.comresearchgate.net

Conformational Analysis: The ether linkage in the epoxypropoxy side chain allows for considerable rotational freedom. MD simulations can explore the potential energy surface related to these rotations to identify the most stable conformations (rotamers) and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its properties and reactivity.

The following table illustrates the type of data obtained from an MD simulation for conformational analysis, showing the preferred dihedral angles for the key bonds in the side chain.

| Dihedral Angle (Atoms) | Most Populated Angle(s) | Description |

|---|---|---|

| C(aromatic)-C4-O-CH2 | ~180° (anti) | Indicates the ether oxygen points away from the indene ring. |

| C4-O-CH2-CH(epoxide) | ±60° (gauche), 180° (anti) | Multiple stable conformations exist for the flexible ether chain. |

| O-CH2-CH-CH2(epoxide) | ~120° | Defines the orientation of the epoxide ring relative to the chain. |

Intermolecular Interactions: MD simulations can model this compound in various environments, such as in a solvent or mixed with other molecules like curing agents. These simulations reveal how the molecule interacts with its surroundings through non-covalent forces like van der Waals forces and hydrogen bonding. This information is vital for predicting solubility, miscibility with other polymers, and the initial stages of chemical reactions. researchgate.net

Mechanistic Investigations through Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing insights into its mechanism, rate, and selectivity. researchgate.net This involves identifying all reactants, products, intermediates, and, most importantly, the transition states—the high-energy structures that connect them.

For this compound, two key reaction types can be investigated: the formation of the epoxide (epoxidation) and the opening of the epoxide ring.

Epoxidation Pathway: The synthesis of this compound likely involves the epoxidation of an allyl ether precursor. Computational models can compare different epoxidation mechanisms, for instance, using a peroxy acid. youtube.com The calculations would identify the transition state for the oxygen transfer to the double bond and determine the corresponding activation energy, which is directly related to the reaction rate. nih.govresearchgate.net

Epoxide Ring-Opening: The epoxide ring is strained and susceptible to ring-opening reactions, which is the basis for the utility of epoxy resins. youtube.com Computational modeling can elucidate the mechanism under different conditions (e.g., acidic or basic catalysis). researchgate.netresearchgate.net For example, in a base-catalyzed reaction with a nucleophile, calculations can determine whether the nucleophile preferentially attacks the more or less sterically hindered carbon of the epoxide (regioselectivity) by comparing the activation energies of the two possible pathways.

The table below provides illustrative activation energy data for a hypothetical nucleophilic ring-opening reaction, as would be determined by computational modeling.

| Reaction Pathway | Attacked Carbon | Transition State (TS) Structure | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Path A (SN2) | Terminal CH2 | TSA | 18.5 | Major Product (Kinetically Favored) |

| Path B (SN2) | Internal CH | TSB | 22.1 | Minor Product |

Prediction of Reactivity and Selectivity via Quantitative Structure-Activity Relationships (QSAR) (Excluding biological activity) and Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to predict the activity or property of a chemical based on its molecular structure. nih.gov In a non-biological context, "activity" refers to chemical reactivity or a physical property. A QSAR model is a mathematical equation that correlates calculated molecular descriptors with an observed property.

For this compound, a QSAR model could be developed to predict its reactivity towards a class of nucleophiles. This would involve:

Descriptor Calculation: Computing a wide range of numerical descriptors that encode structural, electronic, and physicochemical information.

Model Building: Using a dataset of similar epoxy compounds with known reactivity rates to build a statistical model (e.g., using multiple linear regression) that links the descriptors to reactivity.

Key computational descriptors relevant to epoxide reactivity include: semanticscholar.org

Electronic Descriptors: Atomic charges on the epoxide carbons, LUMO energy (indicating susceptibility to nucleophilic attack), and the HOMO-LUMO gap.

Topological Descriptors: Indices that describe molecular size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Quantum-Chemical Descriptors: Dipole moment, polarizability, and Fukui functions, which indicate the local reactivity at specific atomic sites. nih.gov

| Descriptor Type | Descriptor Name | Information Encoded |

|---|---|---|

| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |

| Electronic | Mulliken Charge on Cepoxide | Partial atomic charge; indicates electrophilic sites. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to intermolecular interactions. |

| Quantum-Chemical | Dipole Moment | Measure of overall molecular polarity. |

Once validated, such a QSAR model could be used to predict the reactivity of new, unsynthesized indene-based epoxy compounds, accelerating materials discovery.

Application of Machine Learning and Cheminformatics in Compound Design and Property Prediction

Building on the principles of QSAR, modern machine learning (ML) and cheminformatics offer more sophisticated tools for predicting compound properties and designing new molecules.

Cheminformatics: This field focuses on storing, managing, and analyzing chemical information. For this compound, its structure would first be converted into a machine-readable format, such as a SMILES string or a molecular graph. From this representation, a vast number of molecular descriptors or "fingerprints" can be generated, capturing detailed structural features.

Machine Learning: ML algorithms, such as artificial neural networks (ANN) or random forests, can be trained on large datasets of molecules and their corresponding properties. nih.govresearchgate.net Recent studies have successfully used ML models trained on data from molecular dynamics simulations to predict key properties of epoxy resins, such as density, glass transition temperature (Tg), and Young's modulus. rsc.orgrsc.org

The workflow for predicting a property of this compound would be:

Generate a set of molecular descriptors for the compound.

Input these descriptors into a pre-trained ML model that has learned the complex relationships between structure and properties from a large database of other epoxy compounds. dntb.gov.ua

The model then outputs a prediction for the desired property.

This data-driven approach allows for the rapid screening of virtual libraries of compounds to identify candidates with desired properties, significantly accelerating the design and development of new materials based on the this compound scaffold. rsc.org

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Approaches in Synthesis

The future synthesis of 4-(2,3-Epoxypropoxy)indene and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. frontiersin.org This involves a shift away from traditional synthetic methods that often rely on hazardous solvents, costly reagents, and high energy consumption. sruc.ac.uk Research is focused on developing eco-friendly protocols that offer high yields, shorter reaction times, and simpler purification processes. mdpi.comrasayanjournal.co.in

Key strategies in this area include:

Alternative Energy Sources: Microwave irradiation and ultrasonication are being explored as alternatives to conventional heating, often leading to remarkably shorter reaction times and higher product yields. mdpi.comrasayanjournal.co.in

Green Solvents: The replacement of volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or even solvent-free reaction conditions is a primary goal. frontiersin.org The use of water as a solvent is particularly attractive due to its low cost, safety, and minimal environmental impact. organic-chemistry.org

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. frontiersin.org This includes the use of catalytic processes that avoid the need for stoichiometric reagents.

Recyclable Catalysts: The development of novel, recyclable, and environmentally friendly catalysts is a cornerstone of green synthesis, aiming to reduce waste and production costs. sruc.ac.uk

| Principle | Conventional Approach | Green Chemistry Approach | Potential Benefit |

|---|---|---|---|

| Energy Input | Prolonged heating with oil baths | Microwave irradiation, Ultrasonication | Reduced reaction time, lower energy consumption |

| Solvents | Volatile Organic Compounds (VOCs) | Water, ionic liquids, solvent-free conditions | Reduced pollution and health hazards |

| Reagents | Use of stoichiometric, often toxic, reagents | Catalytic amounts of reagents, biocatalysis | Higher efficiency, less waste, improved safety |

| Waste Generation | Significant byproduct formation | High atom economy, design for degradation | Minimized environmental impact and disposal costs |

Design of Novel Catalytic Systems for Chemo-, Regio-, and Stereoselective Transformations

The reactivity of the epoxy ring in this compound is a key area for future research, particularly in designing catalytic systems that can precisely control reaction outcomes. The development of catalysts that can achieve high chemo-, regio-, and stereoselectivity is crucial for synthesizing complex molecules and materials with specific, predictable properties. mdpi.comresearchgate.net

Chemo-, Regio-, and Diastereoselective Control: Novel catalytic methods are being developed to control which functional group reacts (chemo-selectivity), at which position the epoxy ring is opened (regio-selectivity), and the resulting spatial arrangement of atoms (diastereo-selectivity). nih.govnih.gov For example, Lewis base-catalyzed systems have shown promise in the precise installation of different halogens onto unsaturated systems. nih.govnih.gov

Enantioselective Transformations: A significant frontier is the development of chiral catalysts for the asymmetric ring-opening of the epoxide. This would allow for the creation of enantiomerically pure β-amino alcohols or other chiral building blocks, which are of high value in pharmaceuticals. organic-chemistry.orgnih.gov Optically active, C2-symmetric allene-containing bisphosphine oxides have demonstrated high enantioselectivity in the ring-opening of meso-epoxides. nih.govorganic-chemistry.org

Indene (B144670) Moiety Functionalization: Beyond the epoxide, catalysts are being designed to selectively functionalize the indene core. For instance, photoredox catalysis has enabled novel ring expansion reactions, transforming indene into more complex polycyclic structures. researchgate.net

| Selectivity Type | Catalytic Goal | Example Catalyst/System | Potential Product |

|---|---|---|---|

| Regioselectivity | Control the site of nucleophilic attack on the epoxy ring | Lewis acids (e.g., Scandium triflate) | Specific constitutional isomers |

| Stereoselectivity | Control the 3D orientation of the resulting functional groups | Chiral bipyridine ligands | Specific enantiomers or diastereomers |

| Chemoselectivity | Target the epoxy ring in the presence of other reactive sites | Metal-free Lewis bases (e.g., Triphenylphosphine oxide) | Selective transformation without protecting groups |

Integration into Multi-component Systems for Next-Generation Advanced Materials

The bifunctional nature of this compound makes it an excellent candidate for integration into multi-component systems like polymers, composites, and hybrid materials. Future research will focus on leveraging its unique structure to create materials with enhanced or novel properties.

The epoxy group serves as a reactive handle for polymerization and cross-linking. When cured with hardeners such as amines or anhydrides, it can form a rigid thermoset polymer network. The indene component, with its planar and aromatic structure, is expected to impart desirable characteristics to these materials, including:

Improved Optical Properties: Indene-containing polymers are known for their high refractive index, making them suitable for optical applications.

Tailored Electronic Properties: The conjugated system of the indene ring can be exploited in the design of electron-transporting materials, similar to how indene-fullerene derivatives have been developed for perovskite solar cells. acs.org

Future work will involve copolymerizing this compound with other monomers to fine-tune the mechanical, thermal, and optical properties of the final materials for applications in high-performance coatings, adhesives, and advanced composites.

| Material Class | Role of this compound | Potential Property Enhancement | Emerging Application |

|---|---|---|---|

| Thermosetting Resins | Monomer / Cross-linker | Increased thermal stability, chemical resistance | Aerospace composites, electronic packaging |

| Advanced Coatings | Functional additive / Binder | High refractive index, scratch resistance | Optical lenses, protective films |

| Functional Polymers | Building block | Tunable electronic properties, photo-reactivity | Organic electronics, photolithography |

Exploration of Bio-based Feedstocks and Renewable Applications

A major trend in chemical manufacturing is the transition from fossil-based feedstocks to renewable, bio-based alternatives. mdpi.comresearchgate.net This shift is critical for improving the sustainability profile of chemicals like this compound. Research in this area will target the synthesis of its precursors from renewable sources.

Bio-based Indene: While indene is traditionally derived from coal tar, a non-renewable fossil fuel, future research will explore pathways to produce aromatic platform chemicals from lignocellulosic biomass (e.g., wood, agricultural waste). mdpi.comwikipedia.org Lignin, in particular, is a rich source of aromatic structures that could potentially be converted into indene derivatives.

Bio-based Epichlorohydrin (B41342): The synthesis of the "epoxypropoxy" group already has a well-established green pathway. The precursor, epichlorohydrin, can be manufactured from glycerol, a major byproduct of biodiesel production from vegetable oils and animal fats. adhesivesmag.com This process significantly reduces the carbon footprint compared to the traditional petroleum-based route.

By combining biomass-derived indene with glycerol-derived epichlorohydrin, it will be possible to produce a fully bio-based this compound, positioning it as a sustainable building block for green polymers and materials. cas.org

| Component | Traditional Feedstock | Emerging Bio-based Feedstock | Sustainability Impact |

|---|---|---|---|

| Indene Moiety | Coal Tar (Fossil Fuel) | Lignocellulosic Biomass (e.g., Lignin) | Reduces reliance on fossil fuels, utilizes waste streams |

| Epoxypropoxy Group (from Epichlorohydrin) | Propylene (Fossil Fuel) | Glycerol (Biodiesel Byproduct) | Lower carbon footprint, valorization of a waste product |

Synergistic Computational-Experimental Approaches for Accelerated Discovery and Design

The integration of computational modeling with experimental validation is a powerful trend that is accelerating the pace of chemical research and materials design. nih.govnih.gov This synergistic approach allows scientists to predict properties and reaction outcomes in silico before undertaking time-consuming and resource-intensive laboratory work. researchgate.netresearchgate.net